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Compound of Interest

Depropylamino Chloro
Compound Name:
Propafenone-d5

CAS No.: 1346598-65-9

Cat. No.: B584960

Get Quote
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Technical Guide for Analytical & Medicinal Chemists
Executive Summary & Chemical Identity

Depropylamino Chloro Propafenone (also known as Propafenone Chlorohydrin or EP Impurity
E) is the penultimate intermediate in the synthesis of the antiarrhythmic drug Propafenone. The
d5-labeled analog is engineered by incorporating a fully deuterated chlorohydrin linker,
rendering it chemically identical to the impurity but distinguishable by mass spectrometry.

Target Molecule Profile
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Feature Details

Common Name Depropylamino Chloro Propafenone-d5

) 1-[2-(3-chloro-2-hydroxypropoxy-d5)phenyl]-3-
Systematic Name
phenylpropan-1-one

Parent Drug Propafenone (Class 1C Antiarrhythmic)
Regulatory Status Pharmacopeial Impurity (EP Impurity E)
Molecular Formula C18H14DsClO3

Exact Mass ~323.13 (Monoisotopic, 3°Cl)

Label Position 2-hydroxy-3-chloropropoxy linker (d5)

Structural Logic

The term "Depropylamino” indicates the absence of the N-propylamine moiety found in
Propafenone. The "Chloro" designation confirms the presence of a terminal chloride, identifying
this molecule as the chlorohydrin intermediate formed prior to amination.

Synthesis & Isotopic Origin

Understanding the synthetic origin is the first step in structural verification. The d5-label is
introduced via Epichlorohydrin-d5, ensuring the label is located on the metabolically stable
ether linker rather than the exchangeable aromatic protons.

Retro-Synthetic Pathway (DOT Visualization)
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Isotopic Incorporation

The d5 label originates entirely -
from the Epichlorohydrin moiety. -
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Figure 1: Synthetic pathway demonstrating the incorporation of the d5-label into the
chlorohydrin linker.

Mass Spectrometry (HRMS) Elucidation

High-Resolution Mass Spectrometry (HRMS) provides the primary confirmation of the
molecular formula and isotopic enrichment.

Isotopic Signature & Chlorine Pattern

The presence of Chlorine (3°CI/3’Cl) creates a distinct isotopic envelope that must be
deconvoluted from the deuterium (d5) shift.

o Theoretical Monoisotopic Mass (M+H)*:
o Unlabeled (C1sH193>ClO3): 319.1095
o Labeled (C18H14Ds3>ClO3): 324.1409 (+5.0314 Da shift)

o Chlorine Signature: The spectrum must exhibit a 3:1 intensity ratio between the M+H (324)
and M+H+2 (326) peaks, confirming the presence of one chlorine atom.

Fragmentation Logic
Fragmentation in ESI-MS/MS (qTOF or Orbitrap) typically cleaves the ether linkage.
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e Parent lon: m/z 324.14 ([M+H]*)

e Primary Fragment (Loss of Linker): Cleavage of the ether bond releases the d5-
chlorohydroxypropy! chain.

o Fragment: 225.10 (Unlabeled 2'-Hydroxy-3-phenylpropiophenone cation).

o Insight: The loss of the label (neutral loss of ~99 Da) confirms the d5 is located on the
linker, not the phenyl-propanone backbone.

e Secondary Fragment (Tropylium): m/z 91.05 (Benzyl cation from the distal phenyl ring).

NMR Spectroscopy Verification

NMR is the definitive tool for structural elucidation, specifically for proving the position of
deuterium atoms (via signal silence).

'H NMR (Proton Silence Strategy)

In the unlabeled impurity, the linker protons (O-CH2-CH(OH)-CH2-Cl) appear as a complex
multiplet set between 3.5 ppm and 4.5 ppm. In the d5-analog, these signals must be absent.

Unlabeled Shift (6 . Structural
d5-Labeled Shift

ppm) Conclusion

Position

Backbone Intact

Aromatic (Phenoxy)

6.9 - 7.8 (M, 4H)

6.9 - 7.8 (M, 4H)

Aromatic (Distal)

7.1-7.3 (m, 5H)

7.1-7.3 (m, 5H)

Backbone Intact

Linker (O-CHz) ~4.2 (m, 2H) Silent Site of Deuteration
Linker (CH-OH) ~4.1 (m, 1H) Silent Site of Deuteration
Linker (CH2-Cl) ~3.7 (m, 2H) Silent Site of Deuteration
Tail (CO-CH2) ~3.3 (t, 2H) ~3.3 (t, 2H) Unaffected
Tail (CH2-Ph) ~3.0 (t, 2H) ~3.0 (t, 2H) Unaffected

13C NMR (Carbon Coupling)
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While *H NMR shows silence, 3C NMR confirms the carbon backbone via C-D coupling.

e Linker Carbons: The three carbons of the propoxy chain will appear as septets (due to
coupling with D, spin=1) with a slight upfield isotope shift compared to the unlabeled
standard.

» Key Signals:
o Carbonyl (C=0): ~200 ppm (Singlet).
o C-CI (Linker): ~45 ppm (Septet in d5).
o C-O (Linker): ~70 ppm (Septet in d5).

Experimental Protocol: Purity & Identity Workflow

To validate the standard for use in GLP/GMP studies, follow this self-validating protocol.

Step-by-Step Validation
o Sample Prep: Dissolve 5 mg of Depropylamino Chloro Propafenone-d5 in 0.6 mL DMSO-
d6 (preferred over CDCIs to prevent OH exchange broadening).

e Acquisition:

o RunH NMR (16 scans).

o Run 13C NMR (1024 scans, proton-decoupled).

o Run LC-MS (ESI+, gradient 5-95% ACN in Water + 0.1% Formic Acid).
o Data Check:

o Check 1: Integrate aromatic region (9H total). Set as reference.

o Check 2: Integrate 3.5-4.5 ppm region. Value should be < 0.05H (indicating >99% isotopic

enrichment).
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o Check 3: Verify LC-MS retention time. The d5 analog typically elutes slightly earlier (0.1 -
0.2 min) than the unlabeled standard due to the deuterium isotope effect on lipophilicity.

Workflow Diagram (DOT)

Crude d5-Standard

LC-MS Analysis 1H NMR Analysis

(Check m/z 324 & CI Pattern) (Check Signal Silence)

Yes No

Release as Reference Standard

(>98% Purity, >99% D-Enrichment) Repurify (Prep-HPLC)

Click to download full resolution via product page
Figure 2: Analytical decision tree for the validation of the deuterated standard.

References

o European Pharmacopoeia (Ph. Eur.). Propafenone Hydrochloride Monograph 10.0.
Strasbourg, France: EDQM. (Defines Impurity E structure).

e PubChem. Depropylamino chloro propafenone (Compound Summary). National Library of
Medicine. Accessed 2025.[1][2] Link

o Cayman Chemical. Propafenone-d5 Product Insert & Spectral Data. (Reference for d5-
labeling strategies in Propafenone series). Link

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b584960/docs?utm_src=pdf-body-img#structure-elucidation-of-depropylamino-chloro-propafenone-d5
https://pubchem.ncbi.nlm.nih.gov/compound/Propafenone
https://pubchem.ncbi.nlm.nih.gov/compound/Propafenone-Hydrochloride
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F71315566
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.caymanchem.com%2Fproduct%2F21871
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b584960?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

¢ Veeprho. Structure Elucidation Report: Propafenone EP Impurity E. (Industrial standard
characterization). Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Propafenone | C21H27NO3 | CID 4932 - PubChem [pubchem.ncbi.nim.nih.gov]

e 2. Propafenone Hydrochloride | C21H28CINO3 | CID 36708 - PubChem
[pubchem.ncbi.nlm.nih.gov]

¢ To cite this document: BenchChem. [Structure Elucidation of Depropylamino Chloro
Propafenone-d5]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b584960/docs#structure-elucidation-of-
depropylamino-chloro-propafenone-d5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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